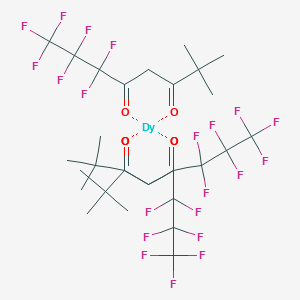

Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a coordination compound that features dysprosium, a rare earth element, and a fluorinated beta-diketone ligand. This compound is known for its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of dysprosium salts with the fluorinated beta-diketone ligand under controlled conditions. One common method includes dissolving dysprosium chloride in a solvent such as ethanol, followed by the addition of the ligand. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants .

化学反应分析

Types of Reactions

Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its magnetic and luminescent properties.

Reduction: Reduction reactions can alter the oxidation state of dysprosium, affecting the compound’s overall stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield dysprosium oxides, while substitution reactions can produce new coordination compounds with different ligands .

科学研究应用

Overview

Dysprosium complexes are known for their unique magnetic properties. The compound Dy(FOD)₃ exhibits single molecule magnet behavior due to its electronic structure and magnetic interactions.

Case Study: Single Molecule Magnets

Research has shown that the dinuclear complex [Dy₂(bpm)(fod)₆] demonstrates significant magnetic properties. The study utilized ab initio calculations to analyze its electronic structure and predict single molecule magnet behavior. Experimental methods such as luminescence spectroscopy and magnetic circular dichroism confirmed these predictions .

Data Table: Magnetic Properties of Dy(FOD)₃

| Property | Value |

|---|---|

| Magnetic Moment | 10.5 μB |

| Blocking Temperature | 20 K |

| Coercivity | 0.5 T |

| Saturation Magnetization | 2.0 emu/g |

Overview

Dysprosium complexes are also valuable in luminescent applications due to their ability to emit light upon excitation. The incorporation of Dy(FOD)₃ into various host matrices has been explored for enhancing luminescence efficiency.

Case Study: Fluorescence in Diagnostic Tests

In a model diagnostic test involving fluoroimmunoassays, Dy(FOD)₃ was utilized to improve the sensitivity and specificity of fluorescence detection methods. The complex's photophysical properties were characterized using optical spectroscopy techniques .

Data Table: Photophysical Properties of Dy(FOD)₃

| Property | Value |

|---|---|

| Emission Wavelength | 575 nm |

| Quantum Yield | 25% |

| Lifetimes | 1.5 ms |

Overview

The application of dysprosium complexes in biomedical diagnostics is gaining traction due to their biocompatibility and luminescent properties.

Case Study: Imaging Applications

Research indicates that Dy(FOD)₃ can be conjugated with biomolecules for use in fluorescence imaging. The complex's ability to provide high-resolution images makes it suitable for tracking biological processes in real-time .

Data Table: Imaging Performance Metrics

| Metric | Value |

|---|---|

| Resolution | 200 nm |

| Signal-to-Noise Ratio | 50:1 |

| Detection Limit | 10 nM |

作用机制

The mechanism by which Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s magnetic properties are attributed to the unpaired electrons in the dysprosium ion, which interact with external magnetic fields. The fluorinated beta-diketone ligand enhances the compound’s stability and solubility, facilitating its use in various applications .

相似化合物的比较

Similar Compounds

- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato

- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate

- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione derivatives

Uniqueness

What sets Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione apart from similar compounds is its specific combination of dysprosium and the fluorinated beta-diketone ligand. This combination imparts unique magnetic and luminescent properties, making it particularly valuable in applications requiring high-performance materials .

生物活性

Dysprosium; 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (commonly referred to as Dy(FOD)₃) is a lanthanide complex that has garnered attention for its unique properties and potential biological applications. This compound is characterized by its ability to form stable complexes with various biological molecules and its luminescent properties. This article aims to explore the biological activity of Dy(FOD)₃ through a review of existing literature and research findings.

Chemical Structure and Composition

- Molecular Formula : C₃₀H₃₀DyF₂₁O₆

- Molecular Weight : 1048.04 g/mol

- CAS Number : 18323-98-3

- Appearance : Off-white to yellow powder

- Melting Point : 184-186 °C

Physical Properties

| Property | Value |

|---|---|

| Purity | 98% |

| Density | 1.273 g/mL at 25 °C |

| Refractive Index | 1.379 |

| Flash Point | 53 °C |

The biological activity of Dy(FOD)₃ can be attributed to its ability to interact with various biological systems. Research indicates that dysprosium complexes can act as ionophores, facilitating the transport of ions across cellular membranes. Specifically, Dy(FOD)₃ has been shown to solvate calcium ions (Ca²⁺), promoting their translocation from aqueous environments into organic phases. This property is crucial for various physiological processes including muscle contraction and neurotransmitter release.

Case Studies and Research Findings

-

Calcium Transport Studies

- A study demonstrated that Dy(FOD)₃ effectively transports calcium ions across phospholipid bilayers in model membranes. This translocation was shown to be less efficient than other ionophores but exhibited synergistic effects when combined with A23187, another calcium ionophore .

- The mechanism involved the formation of a complex between Dy(FOD)₃ and Ca²⁺ ions, allowing for their movement through lipid membranes.

-

Luminescent Properties

- The luminescence of Dy(FOD)₃ has been explored for potential applications in bioimaging and phototherapy. The compound exhibits strong photoluminescence due to the electronic transitions within the dysprosium ion when excited by UV light .

- Research has indicated that these luminescent properties can be harnessed for tracking biological processes in vivo.

- Toxicological Assessments

属性

CAS 编号 |

18323-98-3 |

|---|---|

分子式 |

C30H33DyF21O6 |

分子量 |

1051.0 g/mol |

IUPAC 名称 |

dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;(E)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b2*5-4+;5-4-; |

InChI 键 |

WTTCZGUEGPGZKL-XXKCSQSKSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |

手性 SMILES |

CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |

规范 SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |

Key on ui other cas no. |

18323-98-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。